Cas no 63085-63-2 (Phenol, 4-(2,6-dimethylheptyl)-)
Phenol, 4-(2,6-dimethylheptyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-(2,6-dimethylheptyl)-
- 4-(2,6-dimethylheptyl)phenol
- MFCD11973666
- DTXSID40415295
- AC9390
- SY262556
- 63085-63-2
- SCHEMBL11668767
- AKOS030228667
-
- MDL: MFCD11973666
- Inchi: 1S/C15H24O/c1-12(2)5-4-6-13(3)11-14-7-9-15(16)10-8-14/h7-10,12-13,16H,4-6,11H2,1-3H3
- InChI Key: QFMWIQGYVNZXKN-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)CC(C)CCCC(C)C
Computed Properties
- Exact Mass: 220.182715385g/mol
- Monoisotopic Mass: 220.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 20.2Ų
Phenol, 4-(2,6-dimethylheptyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779955-5g |
4-(2,6-Dimethylheptyl)phenol |
63085-63-2 | 95% | 5g |
$1650 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595272-5g |
4-(2,6-Dimethylheptyl)phenol |
63085-63-2 | 98% | 5g |
¥19125.00 | 2024-05-06 | |
| Ambeed | A1164950-5g |
4-(2,6-Dimethylheptyl)phenol |
63085-63-2 | 97% | 5g |
$2730.0 | 2025-02-24 | |
| Ambeed | A1164950-250mg |
4-(2,6-Dimethylheptyl)phenol |
63085-63-2 | 97% | 250mg |
$455.0 | 2025-02-24 | |
| Ambeed | A1164950-1g |
4-(2,6-Dimethylheptyl)phenol |
63085-63-2 | 97% | 1g |
$910.0 | 2025-02-24 | |
| eNovation Chemicals LLC | D779955-5g |
4-(2,6-Dimethylheptyl)phenol |
63085-63-2 | 95% | 5g |
$1650 | 2025-02-22 | |
| eNovation Chemicals LLC | D779955-5g |
4-(2,6-Dimethylheptyl)phenol |
63085-63-2 | 95% | 5g |
$1650 | 2025-02-25 |
Phenol, 4-(2,6-dimethylheptyl)- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Phenol, 4-(2,6-dimethylheptyl)-
Research Briefing on Phenol, 4-(2,6-dimethylheptyl)- (CAS: 63085-63-2) in Chemical Biology and Pharmaceutical Applications
Phenol, 4-(2,6-dimethylheptyl)- (CAS: 63085-63-2) is a synthetic phenolic compound with a branched alkyl chain, which has garnered increasing attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its roles as an antioxidant, antimicrobial agent, and intermediate in drug synthesis, positioning it as a versatile candidate for further development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antioxidant mechanisms of Phenol, 4-(2,6-dimethylheptyl)-, demonstrating its superior radical scavenging activity compared to conventional phenolic antioxidants like BHT (butylated hydroxytoluene). Quantum chemical calculations revealed that the electron-donating effects of the 2,6-dimethylheptyl group enhance the stability of the phenoxyl radical, accounting for its improved performance. These findings suggest potential applications in stabilizing pharmaceutical formulations susceptible to oxidative degradation.
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 63085-63-2 exhibited promising activity against drug-resistant Staphylococcus aureus strains. The compound's amphiphilic nature, combining a polar phenolic head with a hydrophobic alkyl tail, was found to disrupt bacterial membrane integrity. Molecular dynamics simulations showed preferential interaction with lipid bilayers, providing a mechanistic basis for its bactericidal effects.
The compound's role as a synthetic intermediate has been highlighted in several recent patent applications. A notable example is WO2023187542A1 (2023), which describes its use in constructing novel non-steroidal anti-inflammatory drug (NSAID) candidates. The branched alkyl chain was strategically incorporated to modulate lipophilicity and improve blood-brain barrier penetration for potential neuropathic pain applications. Structure-activity relationship studies indicated that modifications at the 4-position of the phenol ring significantly influenced COX-2 selectivity.
Analytical chemistry advancements have enabled more precise characterization of 63085-63-2. A 2024 Journal of Chromatography A paper presented a novel UHPLC-MS/MS method capable of detecting the compound at sub-ppb levels in biological matrices, addressing previous challenges in pharmacokinetic studies. This methodological breakthrough has facilitated ongoing Phase I clinical trials of a Phenol, 4-(2,6-dimethylheptyl)-based prodrug for neurodegenerative disorders.
Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 63085-63-2 derivatives. Recent work in Organic Process Research & Development (2024) addressed these issues through a continuous flow chemistry approach that improved yield (82% vs. 68% batch) while reducing hazardous waste generation. The environmental impact assessment suggested this green chemistry method could reduce the process carbon footprint by approximately 40%.
Looking forward, the unique properties of Phenol, 4-(2,6-dimethylheptyl)- continue to inspire innovative applications. Current research directions include its potential as a molecular scaffold for targeted drug delivery systems and as a modulator of protein-protein interactions in cancer therapeutics. The compound's versatility across multiple therapeutic areas underscores its importance in contemporary medicinal chemistry research.
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